molecular formula C8H12OS B8552585 2-(2-Methoxy-ethyl)-3-methyl-thiophene

2-(2-Methoxy-ethyl)-3-methyl-thiophene

Cat. No. B8552585
M. Wt: 156.25 g/mol
InChI Key: KSZNMXURNMXJNL-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

A part of a solution containing 2-bromo-3-methylthiophene CAS 14282-76-9 (1.5 g, 8.5 mmol) in dry diethyl ether was added drop-wise to a suspension of magnesium (308 mg, 12.7 mmol, 1.5 equiv.) in dry diethyl ether,until the mixture started to reflux. The remaining solution was added dropwise. A solution of toluene-4-sulfonic acid 2-methoxy-ethyl ester (2.9 g, 12.7 mmol, 1.5 equiv.) in dry diethyl ether was added dropwise at room temp., then the mixture was refluxed for two hours. After cooling down to room temp., the mixture was quenched with ammonium chloride solution saturated and extracted with tert. butylmethyl ether. The combined organic extracts were washed with water and brine, dried over magnesiumsulfate-dihydrate and purified on silica gel with eluent n-heptane and tert.butylmethyl ether. The title compound was obtained as light yellow oil: 490 mg, GC-MS (EI) M=156.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl ether,until
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[Mg].[CH3:9][O:10][CH2:11][CH2:12]OS(C1C=CC(C)=CC=1)(=O)=O>C(OCC)C>[CH3:9][O:10][CH2:11][CH2:12][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
308 mg
Type
reactant
Smiles
[Mg]
Name
diethyl ether,until
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
2.9 g
Type
reactant
Smiles
COCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
The remaining solution was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temp.
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with ammonium chloride solution saturated
EXTRACTION
Type
EXTRACTION
Details
extracted with tert. butylmethyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesiumsulfate-dihydrate
CUSTOM
Type
CUSTOM
Details
purified on silica gel with eluent n-heptane and tert.butylmethyl ether

Outcomes

Product
Name
Type
product
Smiles
COCCC=1SC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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